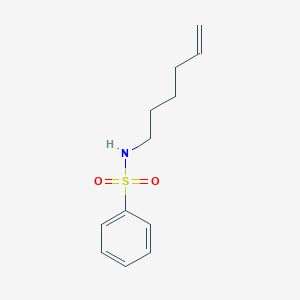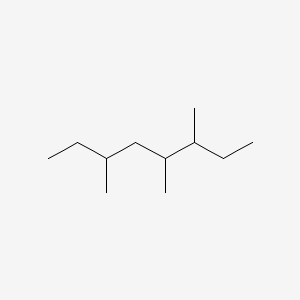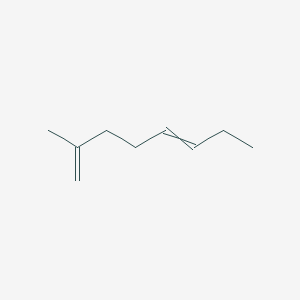
2-Methylocta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylocta-1,5-diene is an organic compound with the molecular formula C9H16 It belongs to the class of non-conjugated dienes, characterized by the presence of two double bonds separated by more than one single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylocta-1,5-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of allylic halides. For instance, the reaction of 2-methyl-1,5-dibromooctane with a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of suitable precursors. This process can be carried out using metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methylocta-1,5-diene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, such as halogenation, where halogens like bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chloroform.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 2-Methyloctane.
Substitution: Dihalogenated derivatives.
Scientific Research Applications
2-Methylocta-1,5-diene has several applications in scientific research:
Mechanism of Action
2-Methylocta-1,5-diene can be compared with other non-conjugated dienes such as 2,5-heptadiene and 2,6-dimethylocta-1,5-diene . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications.
Comparison with Similar Compounds
- 2,5-Heptadiene
- 2,6-Dimethylocta-1,5-diene
- 1,4-Pentadiene
Properties
CAS No. |
61890-75-3 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-methylocta-1,5-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h5-6H,2,4,7-8H2,1,3H3 |
InChI Key |
MLBKUPGJFUIINM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



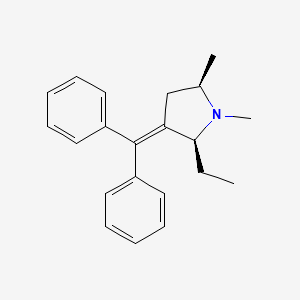
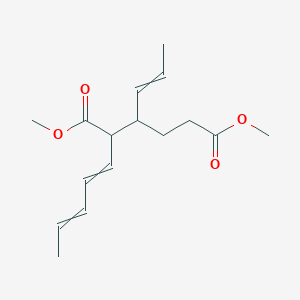
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
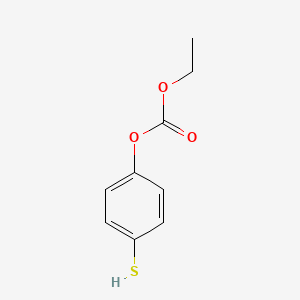
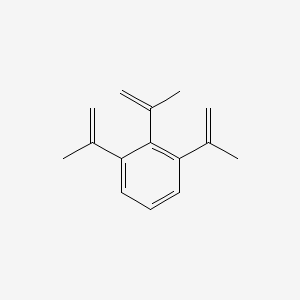
![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
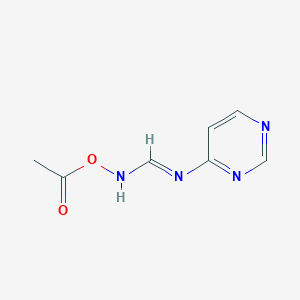
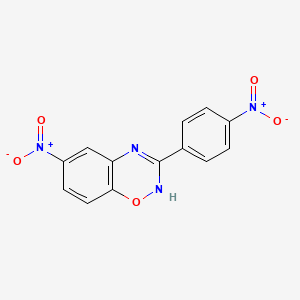
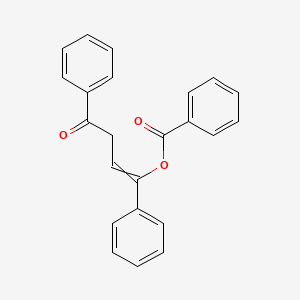

![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)
